molecular formula C34H22O4 B3038667 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde CAS No. 883835-33-4

4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B3038667
CAS No.: 883835-33-4
M. Wt: 494.5 g/mol
InChI Key: KYERQSUZHFINIE-UHFFFAOYSA-N
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Description

4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound with the molecular formula C34H22O4. This compound features a central benzene ring substituted with three 4-formylphenyl groups and an additional benzaldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde typically involves the condensation reaction of 2,4,5-tris(4-formylphenyl)phenyl derivatives with benzaldehyde under controlled conditions. Common reagents used in this synthesis include potassium carbonate and solvents like 1,4-dioxane and water .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing covalent organic frameworks (COFs) due to its ability to form stable, porous structures.

    Biology: Potential use in the development of biosensors and bioimaging agents due to its unique structural properties.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and catalysts for various chemical reactions.

Comparison with Similar Compounds

    1,2,4,5-Tetrakis-(4-formylphenyl)benzene: Similar structure but with four formylphenyl groups attached to a central benzene ring.

    1,3,5-Tris(4-formylphenyl)benzene: Contains three formylphenyl groups attached to a central benzene ring.

    Tris(4-formylphenyl)amine: Features a nitrogen atom bonded to three formylphenyl groups.

Uniqueness: 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde is unique due to its specific arrangement of formylphenyl groups and the presence of an additional benzaldehyde group. This unique structure imparts distinct chemical and physical properties, making it highly versatile for various applications in material science and catalysis .

Properties

IUPAC Name

4-[2,4,5-tris(4-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYERQSUZHFINIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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